sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methicillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It was developed in the late 1950s as a semisynthetic derivative of penicillin to combat bacterial strains producing the enzyme penicillinase, which renders many penicillins ineffective . Methicillin sodium is primarily used to treat infections caused by gram-positive bacteria, particularly Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The key step involves the acylation of the penicillin nucleus with 2,6-dimethoxybenzoyl chloride to form methicillin . The reaction typically occurs under controlled conditions to ensure the stability of the beta-lactam ring.
Industrial Production Methods: Industrial production of methicillin sodium involves large-scale synthesis using similar chemical routes. The process includes purification steps to ensure the final product’s purity and stability. The compound is often produced as a sodium salt to enhance its solubility and stability for medical use .
Chemical Reactions Analysis
Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can result in various degraded products depending on the reaction conditions.
Scientific Research Applications
Methicillin sodium has several scientific research applications, including:
Mechanism of Action
Methicillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme (penicillin-binding proteins), preventing the cross-linkage of peptidoglycan chains, which are essential for bacterial cell wall integrity . This inhibition leads to cell lysis and death in susceptible bacteria.
Comparison with Similar Compounds
- Flucloxacillin
- Dicloxacillin
- Oxacillin
Comparison: Methicillin sodium is unique among penicillins due to its resistance to penicillinase, an enzyme that deactivates many other penicillins . it is less effective against a broader range of bacteria compared to newer penicillins like flucloxacillin and dicloxacillin, which have largely replaced methicillin in clinical use .
Properties
IUPAC Name |
sodium;6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZNWDWOKASQZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.